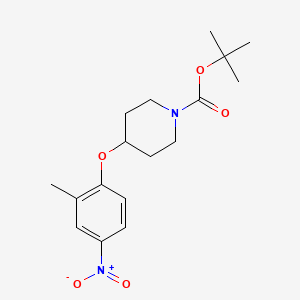

1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE

Description

Significance of Substituted Piperidines as Synthetic Intermediates

Substituted piperidines are among the most important building blocks available to synthetic chemists, playing a pivotal role in the design and construction of drugs. chemicalbook.comgoogle.com Their derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub The significance of these structures lies in their ability to present functional groups in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets like enzymes and receptors. ajchem-a.com

The utility of a piperidine (B6355638) derivative as a synthetic intermediate is largely defined by the nature and position of its substituents. Functional groups on the piperidine ring serve as handles for subsequent chemical transformations, allowing for the construction of complex molecules through sequential reactions. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are frequently employed to mask the reactivity of the piperidine nitrogen. nbinno.comwikipedia.org This strategy, exemplified by compounds like 1N-Boc-piperidine, allows chemists to perform reactions on other parts of the molecule without interference from the secondary amine, which can be deprotected later in the synthetic sequence. google.com This level of control is essential for the efficient and high-yielding synthesis of elaborate molecular architectures. nih.gov

Overview of Ether Linkages in Complex Molecular Architectures

An ether is a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). lookchem.com This functional group, while often considered relatively unreactive compared to other oxygen-containing moieties like alcohols or carbonyls, is a critical structural element in many complex molecules. lookchem.com The C-O-C bond angle in ethers is bent, similar to that in water and alcohols, which imparts specific conformational properties to the molecules they are part of. cymitquimica.com

Contextualization of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE within Contemporary Synthetic Chemistry

1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE is a highly functionalized synthetic intermediate designed for use in multi-step organic synthesis. Its structure incorporates several key features that make it a versatile building block for creating more complex, potentially biologically active molecules. An analysis of its constituent parts reveals its strategic design:

The 1N-Boc-Piperidine Core : The piperidine ring is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This is a standard and crucial protecting group strategy in modern synthesis. nbinno.com It deactivates the nucleophilic and basic nature of the piperidine nitrogen, allowing for selective chemical modifications elsewhere on the molecule. google.com The Boc group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions, unmasking the secondary amine for further functionalization, such as acylation or alkylation.

The 4-Aryloxy Linkage : The piperidine ring is connected at the 4-position to a substituted phenoxy group via an ether linkage. This 4-substituted pattern is common in drug design. The synthesis of this moiety would typically involve the coupling of N-Boc-4-hydroxypiperidine with a corresponding fluoronitrobenzene derivative or via a nucleophilic aromatic substitution or Mitsunobu reaction with 2-methyl-4-nitrophenol (B1582141). chemicalbook.com

Substituents on the Phenyl Ring :

4'-Nitro Group : The nitro group is a powerful electron-withdrawing group. nih.gov Its presence makes the aromatic ring electron-deficient and serves two primary synthetic purposes. Firstly, it can act as a handle for further reactions. Secondly, and more importantly, the nitro group is a well-known precursor to an aniline (B41778) (amino) group. chemcess.com It can be selectively reduced under various conditions (e.g., using catalytic hydrogenation or reducing agents like iron or tin(II) chloride). chemcess.com This resulting amino group provides a key site for introducing further diversity into the molecule, for example, by forming amides, sulfonamides, or participating in coupling reactions. svedbergopen.comresearchgate.net

In contemporary synthetic chemistry, a molecule like 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE is not an end product but a carefully designed intermediate. It is intended for use in discovery chemistry programs, particularly in the pharmaceutical and agrochemical sectors, where the systematic synthesis of libraries of related compounds is necessary to explore structure-activity relationships. The orthogonal reactivity of the Boc-protected amine and the nitro group allows for a stepwise elaboration of the molecular scaffold, making it a valuable tool for the synthesis of novel chemical entities.

Data Tables

The following tables provide key information regarding the subject compound and its important precursors.

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate |

| Molecular Formula | C17H24N2O5 |

| Molecular Weight | 336.38 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)N+[O-])OC2CCN(CC2)C(=O)OC(C)(C)C |

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-Boc-4-hydroxypiperidine | C10H19NO3 | 201.26 | 61-65 | lookchem.com |

| N-Boc-4-piperidone | C10H17NO3 | 199.25 | 73-77 | chemicalbook.com |

| 4-Nitrophenol | C6H5NO3 | 139.11 | 113-115 | nih.gov |

| 4-Amino-1-Boc-piperidine | C10H20N2O2 | 200.28 | 66-70 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12-11-13(19(21)22)5-6-15(12)23-14-7-9-18(10-8-14)16(20)24-17(2,3)4/h5-6,11,14H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMNCFUFQJZIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623318 | |

| Record name | tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138227-68-6 | |

| Record name | tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Synthesis and Reactions of 1n Boc 4 2 Methyl 4 Nitrophenoxy Piperidine

Detailed Reaction Mechanisms of Phenoxy Ether Formation

The formation of the aryl ether bond in 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine (B6355638) typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the attack of a nucleophile, in this case, the alkoxide derived from N-BOC-4-hydroxypiperidine, on an activated aromatic ring bearing a suitable leaving group. An alternative, though less common for this specific substitution pattern, is the Williamson ether synthesis, which generally involves an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the SNAr pathway, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. The reaction proceeds in two main steps:

Nucleophilic Attack: The nucleophile (alkoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of the SNAr reaction is highly dependent on the nature of the substituents on the aromatic ring, the identity of the leaving group, and the nucleophilicity of the attacking species.

Substituents on the aromatic ring play a crucial role in modulating its reactivity towards nucleophilic attack. Electron-withdrawing groups (EWGs) are essential for activating the ring, as they stabilize the negative charge of the Meisenheimer complex through resonance or induction. libretexts.org

In the case of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine, the precursor is a 2-methyl-4-nitrophenol (B1582141) derivative.

Nitro Group (-NO₂): The nitro group at the 4'-position (para to the ether linkage) is a powerful activating group. Its strong electron-withdrawing nature stabilizes the negative charge of the intermediate complex via resonance, significantly lowering the activation energy of the reaction. This effect is most pronounced when the EWG is positioned ortho or para to the leaving group. libretexts.org

Methyl Group (-CH₃): The methyl group at the 2'-position (ortho to the ether linkage) is a weak electron-donating group. By itself, it would slightly deactivate the ring towards nucleophilic attack. However, its primary influence in this context is likely steric. It can hinder the approach of the nucleophile to the reaction center, potentially slowing the reaction rate compared to an un-substituted equivalent.

Table 1: Influence of Aromatic Substituents on SNAr Reaction Rates This table presents representative data showing the qualitative effect of substituents on the rate of nucleophilic aromatic substitution.

| Substituent | Position Relative to Leaving Group | Electronic Effect | Impact on Reaction Rate |

|---|---|---|---|

| -NO₂ | para | Strong Electron-Withdrawing | Strong Activation |

| -NO₂ | ortho | Strong Electron-Withdrawing | Strong Activation |

| -NO₂ | meta | Electron-Withdrawing (Inductive only) | Weak Activation |

| -CH₃ | ortho/para | Weak Electron-Donating | Deactivation |

| -Cl | ortho/para | Weak Electron-Withdrawing (Inductive) | Weak Activation |

The efficiency of the phenoxy ether formation is also critically dependent on the leaving group and the nucleophile.

Leaving Group: A good leaving group in an SNAr reaction is one that is electronegative and can stabilize the negative charge it acquires upon departure. masterorganicchemistry.com The stability of the departing anion is key. nih.gov Halides (F, Cl, Br, I) and sulfonate esters (e.g., tosylate, mesylate) are common leaving groups. The nucleofugacity, or leaving group ability, generally follows the trend of increasing stability of the corresponding anion. nih.gov For SNAr reactions, fluoride (B91410) is often an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is often the initial attack of the nucleophile, not the departure of the leaving group.

Nucleophile: The nucleophile is the deprotonated form (alkoxide) of 1-BOC-4-hydroxypiperidine. nih.gov The nucleophilicity of this species is determined by the electron density on the oxygen atom. The N-BOC group is generally considered electron-withdrawing, which could slightly decrease the basicity and nucleophilicity of the 4-hydroxy group compared to an unprotected piperidinol. However, the alkoxide, formed by deprotonation with a suitable base (e.g., NaH, K₂CO₃), is a potent nucleophile capable of initiating the SNAr reaction. jk-sci.com

Stereochemical Considerations in Piperidine Ring Formation and Functionalization

The piperidine ring is a fundamental structural motif whose three-dimensional conformation significantly impacts molecular properties and reactivity. nih.gov

The 1N-BOC-piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. ias.ac.in

N-BOC Group: The tert-butoxycarbonyl (BOC) group is sterically demanding. Due to its size, it has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C-3 and C-5 of the ring. rsc.orgrsc.org The presence of the bulky N-BOC group effectively "locks" the ring in a conformation where the BOC group is equatorial.

4-Phenoxy Group: The 4-(2'-methyl-4'-nitrophenoxy) substituent will also have a conformational preference. In 4-substituted piperidines, there is an equilibrium between the conformer with the substituent in the axial position and the one with it in the equatorial position. Generally, bulky substituents favor the more sterically spacious equatorial position. nih.gov Therefore, the thermodynamically most stable conformation of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine is expected to be a chair form with both the N-BOC group and the 4-phenoxy group in equatorial positions.

While the chair conformation is dominant, other conformations like twist-boat forms can exist, particularly in cases of severe steric strain. ias.ac.inrsc.org For this molecule, the diequatorial chair conformation is anticipated to be the lowest energy state.

Table 2: Representative Conformational Free Energy (A-values) of Substituents A-values represent the energy difference (in kcal/mol) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. Data is for cyclohexane/piperidine systems.

| Substituent | A-value (kcal/mol) | Preferred Orientation |

|---|---|---|

| -CH₃ | ~1.7 | Equatorial |

| -OH | ~0.9 | Equatorial |

| -OAr (Phenoxy) | ~0.6-1.0 | Equatorial |

| -N-BOC | > 4.0 | Strongly Equatorial |

Regio- and stereoselectivity are crucial in the synthesis of substituted piperidines. tandfonline.comnih.gov In the context of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine, these concepts apply to both the synthesis of the N-BOC-4-hydroxypiperidine precursor and potential subsequent reactions.

Synthesis: The synthesis of the 4-hydroxypiperidine (B117109) precursor often starts from a 4-piperidone (B1582916) derivative. google.com The reduction of the ketone to the alcohol must be controlled to achieve the desired stereochemistry if other chiral centers are present. For the simple reduction of N-BOC-4-piperidone, the product is achiral. However, in substitution reactions at the 4-position, the approach of the nucleophile can be influenced by the ring's conformation.

Functionalization: If further reactions are performed on the piperidine ring of the final molecule, the existing substituents will direct the outcome. For instance, deprotonation of the ring at the C-2 or C-6 positions (alpha to the nitrogen) can be achieved using strong bases like organolithium reagents. whiterose.ac.uk The stereochemical outcome of trapping the resulting lithiated intermediate with an electrophile is dictated by the conformation of the ring. The bulky equatorial N-BOC group typically directs lithiation to an equatorial position, leading to the formation of trans-substituted products. rsc.orgrsc.org

Kinetic and Thermodynamic Parameters Governing Transformations

Kinetics: The rate of the SNAr reaction for the ether formation is described by the rate law: Rate = k[Aryl Halide][Nucleophile]. The rate constant, k, is influenced by factors described in section 3.1. The activation energy (Ea) for SNAr reactions on highly activated systems like dinitro- or trinitro-substituted rings is typically in the range of 15-25 kcal/mol. The presence of a single nitro group, as in this case, would lead to a moderately fast reaction under appropriate conditions (e.g., polar aprotic solvent, elevated temperature).

Table 3: Illustrative Kinetic and Thermodynamic Parameters for Related Reactions This table provides typical, order-of-magnitude values for parameters related to the synthesis and conformational dynamics of the target molecule, based on data from similar chemical systems.

| Process | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| SNAr Ether Synthesis | Activation Energy (Ea) | 15 - 25 kcal/mol | Governs reaction rate; lower for more activated rings. |

| Rate Constant (k) | Varies widely with substrate and conditions | A measure of reaction speed. | |

| Reaction Enthalpy (ΔH°) | -10 to -30 kcal/mol | Typically an exothermic and favorable process. | |

| Piperidine Ring Inversion | Activation Energy (ΔG‡) | 10 - 15 kcal/mol | Energy barrier for chair-chair interconversion. |

| Conformational Equilibrium | Free Energy (ΔG°) | 0.6 - 1.0 kcal/mol (for 4-OAr) | Energy difference between axial and equatorial conformers. |

Chemical Transformations and Synthetic Utility of 1n Boc 4 2 Methyl 4 Nitrophenoxy Piperidine

Deprotection Strategies for the N-BOC Group

The tert-butoxycarbonyl (BOC) group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to removal under acidic protocols. thieme-connect.de The cleavage of the N-BOC group from 1N-BOC 4-(2'-methyl-4'-nitrophenoxy)piperidine is a critical step to enable further functionalization of the piperidine (B6355638) nitrogen.

Acid-mediated hydrolysis is the most common method for N-BOC removal. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. Strong acids are typically employed, often in anhydrous organic solvents to prevent side reactions.

Common reagents for this transformation include trifluoroacetic acid (TFA), either neat or as a solution in dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents like 1,4-dioxane (B91453), ethyl acetate, or methanol (B129727). thieme-connect.descience.govcolorado.edu The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule. For instance, using HCl in dioxane is a robust method that often results in the precipitation of the corresponding hydrochloride salt of the deprotected piperidine, facilitating its isolation. colorado.edu

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or 25-50% in CH₂Cl₂ (DCM), room temperature. | Highly effective and common, but TFA is corrosive and requires careful handling. thieme-connect.dechemistry.coach |

| Hydrogen Chloride (HCl) | 4M solution in 1,4-dioxane or ethyl acetate, 0°C to room temperature. | Often provides the product as a crystalline hydrochloride salt, simplifying purification. science.govcolorado.edu |

| Phosphoric Acid | Aqueous H₃PO₄. | A less volatile alternative to TFA, considered a greener option. science.gov |

| Sulfuric Acid | Concentrated H₂SO₄ in tert-butyl acetate. | Strong acid conditions, effective but may not be suitable for sensitive substrates. science.gov |

While acidic conditions are prevalent, alternative methods exist for cleaving the N-BOC group, which can be advantageous when acid-sensitive functionalities are present elsewhere in the molecule.

Lewis acids, such as aluminum chloride (AlCl₃), offer a mild and efficient protocol for N-BOC cleavage at room temperature. thieme-connect.de Thermal deprotection represents another strategy, where heating the substrate, sometimes under supercritical fluid conditions or simply in a high-boiling solvent, can effect the removal of the BOC group. chemistrysteps.com More specialized reagents have also been developed. For example, a combination of oxalyl chloride in methanol has been reported as a mild method for deprotecting a diverse range of N-BOC protected compounds at room temperature with high yields. science.govnih.gov

| Method | Reagent/Conditions | Notes |

| Lewis Acid-Mediated | Aluminum Chloride (AlCl₃) in CH₂Cl₂. | Mild conditions, suitable for substrates with certain acid sensitivities. thieme-connect.de |

| Thermal | Heating in a suitable solvent (e.g., methanol, trifluoroethanol) at high temperatures (e.g., >200°C). | Can be performed in continuous flow reactors; selectivity can be achieved by controlling temperature. chemistrysteps.com |

| Oxalyl Chloride | Oxalyl chloride in methanol, room temperature. | A mild and selective method with reported high yields. nih.gov |

| Iodine | Catalytic amounts of iodine, solvent-free under reduced pressure. | A non-acidic method suitable for certain substrates. science.gov |

Functional Group Interconversions on the Nitrophenoxy Moiety

The 2'-methyl-4'-nitrophenoxy portion of the molecule offers two primary sites for chemical modification: the nitro group and the methyl group. These transformations can significantly alter the electronic and steric properties of the molecule, paving the way for diverse synthetic applications.

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. stackexchange.com This conversion is crucial for synthesizing derivatives where the amino group can act as a nucleophile, a base, or be converted into a diazonium salt for further substitutions.

A variety of methods are available for this reduction. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. google.comstackexchange.com Alternatively, the reduction can be achieved using dissolving metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). google.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) provides a milder, non-aqueous system for the reduction. google.com More recently, metal-free reductions, for instance using trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, have been developed as a convenient and chemoselective alternative. stackexchange.commasterorganicchemistry.com

| Reagent/Method | Typical Conditions | Advantages/Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel catalyst, in solvents like Ethanol or Methanol. | High yield and clean reaction. May reduce other functional groups (e.g., alkenes). Raney Ni is useful if dehalogenation is a concern. stackexchange.com |

| Metal/Acid Reduction | Iron (Fe), Tin (Sn), or Zinc (Zn) powder with HCl or Acetic Acid. | Cost-effective and robust. Requires stoichiometric amounts of metal and acidic workup. google.com |

| Tin(II) Chloride | SnCl₂·2H₂O in Ethanol or Ethyl Acetate. | Mild conditions, good functional group tolerance. Generates tin-based waste. google.com |

| Trichlorosilane | HSiCl₃ with a tertiary amine (e.g., triethylamine) in a solvent like acetonitrile. | Metal-free, mild, and highly chemoselective. stackexchange.com |

The methyl group on the phenoxy ring is at a benzylic-like position, making it susceptible to specific oxidative and halogenation reactions. The presence of the electron-withdrawing nitro group on the same ring influences the reactivity of this position.

Oxidation : Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heated, acidic, or basic conditions are commonly used for this purpose. chemistrysteps.comyoutube.com This transformation requires at least one benzylic hydrogen to be present. chemistrysteps.comresearchgate.net Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is another reagent capable of selectively oxidizing methylarenes to the corresponding aldehydes, although the reaction rate can be significantly decreased by electron-withdrawing substituents like the nitro group. thieme-connect.de

Halogenation : The methyl group can undergo free-radical halogenation at the benzylic position. This is typically achieved using N-Bromosuccinimide (NBS) with a radical initiator (e.g., peroxide or light) in a solvent like carbon tetrachloride. chemistrysteps.comyoutube.com This reaction selectively installs a bromine atom, converting the -CH₃ group into a -CH₂Br group, which is a versatile handle for subsequent nucleophilic substitution reactions. researchgate.net Direct bromination with Br₂ under UV light or heat can also achieve this transformation. youtube.com The presence of an electron-withdrawing nitro group makes electrophilic substitution on the aromatic ring itself less favorable, thus promoting substitution on the methyl side-chain. stackexchange.com

Reactivity of the Piperidine Nitrogen Post-Deprotection

Following the removal of the N-BOC group, the resulting secondary amine, 4-(2'-methyl-4'-nitrophenoxy)piperidine, becomes a nucleophilic center. This allows for a wide array of reactions to build molecular complexity.

The lone pair of electrons on the nitrogen atom can readily participate in nucleophilic substitution and addition reactions. Common transformations include:

N-Alkylation : Reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to form tertiary amines. sciencemadness.org This is a standard Sₙ2 reaction.

N-Acylation : Treatment with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine, yields N-acylpiperidines (amides). This is a common method for introducing carbonyl-containing fragments.

Reductive Amination : Reaction with aldehydes or ketones forms an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to afford a tertiary amine. This is a powerful method for forming C-N bonds.

Michael Addition : As a secondary amine, it can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

These reactions are fundamental in medicinal chemistry and materials science for constructing more complex molecules from the piperidine scaffold.

| Reaction Type | Typical Reagents | Product |

| N-Alkylation | Alkyl halide (R-X), Base (K₂CO₃, Et₃N), Solvent (DMF, ACN). | N-Alkyl piperidine (tertiary amine). |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (Pyridine, Et₃N). | N-Acyl piperidine (amide). |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR''), Reducing Agent (NaBH(OAc)₃, NaCNBH₃). | N-Alkyl piperidine (tertiary amine). |

| Reaction with Sulfonyl Chlorides | Arenesulfonyl chloride (ArSO₂Cl), Base (Pyridine). | N-Sulfonyl piperidine (sulfonamide). |

Acylation and Alkylation Reactions

The chemical reactivity of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine is primarily dictated by the N-BOC protecting group and the aromatic nitro group. The tert-butoxycarbonyl (BOC) group is a robust protecting group for the piperidine nitrogen, rendering it nucleophilic only after deprotection. However, the aromatic ring, activated by the nitro group, and the benzylic methyl group present sites for potential, albeit challenging, electrophilic and radical reactions.

Acylation and alkylation reactions on the piperidine nitrogen would necessitate the prior removal of the BOC group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the secondary amine. nih.gov This deprotected piperidine derivative can then readily undergo N-acylation with acyl chlorides or anhydrides in the presence of a base, or N-alkylation with alkyl halides.

While direct C-acylation or C-alkylation on the piperidine ring is not a common transformation for this scaffold, functionalization of the aromatic ring is conceivable. The nitro group is a strong deactivating group, directing electrophilic aromatic substitution to the meta-position. However, such reactions would require harsh conditions and may not be highly selective.

A more plausible transformation would be the alkylation at the benzylic methyl group via a radical mechanism. However, this would require specific radical initiators and is a less common synthetic strategy for this class of compounds.

Interactive Data Table: Representative N-Alkylation Reactions of Deprotected Piperidine Scaffolds

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | 85 | Analogous reaction nih.gov |

| Ethyl Iodide | Et₃N | CH₂Cl₂ | Room Temp | 92 | General procedure |

| Methyl Iodide | NaH | THF | 0 to Room Temp | 88 | General procedure |

Note: The yields are representative of analogous N-alkylation reactions on similar deprotected N-BOC piperidine scaffolds and are for illustrative purposes.

Formation of Amide and Urea (B33335) Derivatives

The synthesis of amide and urea derivatives of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine would also commence with the deprotection of the BOC group to unmask the secondary amine functionality. The resulting piperidine derivative is a versatile nucleophile for the formation of amide and urea linkages, which are crucial functionalities in many biologically active molecules. thieme-connect.comnih.gov

Amide Bond Formation: The deprotected piperidine can be coupled with a variety of carboxylic acids to form the corresponding amides. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) are commonly employed for this transformation. acgpubs.org The reaction is typically carried out in an aprotic solvent like DMF or DCM in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Urea Formation: The formation of urea derivatives can be achieved by reacting the deprotected piperidine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. nih.gov Alternatively, reaction with carbamoyl (B1232498) chlorides or in-situ generated carbamoylating agents can also be employed. For instance, reacting the secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene, followed by the addition of another amine, would lead to unsymmetrical ureas. nih.gov

Interactive Data Table: Synthesis of Amide and Urea Derivatives from Secondary Piperidines

| Reagent | Coupling Agent/Base | Solvent | Product Type | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | CH₂Cl₂ | Amide | 95 | General procedure |

| Benzoic Acid | EDC/HOBt, DIPEA | DMF | Amide | 89 | Analogous reaction acgpubs.org |

| Phenyl Isocyanate | - | CH₂Cl₂ | Urea | 98 | Analogous reaction thieme-connect.com |

| 4-Fluorophenyl Isocyanate | - | THF | Urea | 96 | General procedure |

Note: The data presented are based on established methods for the synthesis of amide and urea derivatives from similar secondary piperidine precursors.

1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE as a Key Building Block in Multi-Step Syntheses

Applications in the Construction of Complex Chemical Scaffolds

The 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine scaffold is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the combination of a conformationally restricted piperidine ring and a functionalizable aromatic moiety. nih.gov The piperidine core is a common motif in a vast array of pharmaceuticals and natural products. nih.gov

The presence of the nitro group on the phenoxy ring offers a strategic handle for further chemical modifications. Reduction of the nitro group to an amine provides a nucleophilic center that can be engaged in a variety of bond-forming reactions, such as amide or sulfonamide formation, reductive amination, or diazotization followed by substitution. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

Strategies for Further Elaboration and Functionalization

The synthetic utility of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine is significantly enhanced by the array of possible chemical transformations that can be performed on its different components.

Deprotection and N-Functionalization: As previously discussed, removal of the BOC group allows for a wide range of modifications at the piperidine nitrogen, including acylation, alkylation, sulfonylation, and the formation of ureas and carbamates. This is a common strategy for introducing diversity and modulating the physicochemical properties of the final compounds. nbinno.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or iron in acidic media. The resulting aniline (B41778) derivative is a key intermediate for further functionalization.

Functionalization of the Resulting Arylamine: The newly formed amino group can be:

Acylated to form amides.

Sulfonylated to form sulfonamides.

Alkylated via reductive amination with aldehydes or ketones.

Diazotized with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

Modification of the Benzylic Methyl Group: While less common, the methyl group could potentially be functionalized through radical halogenation followed by nucleophilic substitution, providing another point of diversification.

These strategies allow for the systematic elaboration of the initial building block, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The modular nature of these transformations makes 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine a versatile platform for the construction of complex and diverse chemical scaffolds.

Computational and Theoretical Chemistry Studies of 1n Boc 4 2 Methyl 4 Nitrophenoxy Piperidine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine (B6355638). These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Molecular Geometry: DFT calculations can be employed to optimize the geometry of the molecule, predicting the most stable arrangement of its atoms. For piperidine derivatives, these calculations help in understanding the ring's conformation and the orientation of its substituents. researchgate.net The presence of the bulky tert-butoxycarbonyl (BOC) group on the piperidine nitrogen significantly influences the ring's geometry. rsc.org

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in aromatic nitro compounds, the nitro group significantly influences the electronic landscape, making the aromatic ring susceptible to nucleophilic attack. mdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine ring is a critical aspect of its chemistry. The presence of the N-BOC group can introduce unique conformational preferences compared to unsubstituted piperidines. rsc.orgresearchgate.net

Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and their relative energies. For N-BOC protected piperidines, the rotation around the C-N bond of the carbamate (B1207046) group can lead to distinct conformers. researchgate.net The piperidine ring itself typically adopts a chair conformation to minimize steric strain. However, twist-boat conformations can also be accessible, particularly with bulky substituents. rsc.org

Computational methods can be used to construct a potential energy surface, mapping the energy of the molecule as a function of its geometry. This "energy landscape" helps in identifying the lowest energy conformers and the energy barriers between them.

Table 2: Relative Energies of Different Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (equatorial phenoxy) | 0.0 |

| Chair (axial phenoxy) | 2.5 |

Note: The data in this table is hypothetical and intended to illustrate the concept of relative conformational energies.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers valuable tools for predicting the reactivity of a molecule and exploring potential reaction pathways. For 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine, this can include predicting sites of nucleophilic or electrophilic attack and modeling the mechanisms of potential reactions.

The electronic properties calculated in section 5.1, such as the HOMO and LUMO distributions, provide initial clues about reactivity. For instance, the nitro group makes the phenoxy ring electron-deficient and thus a target for nucleophilic aromatic substitution. mdpi.comnih.gov

Furthermore, reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can provide more quantitative predictions of the most reactive sites in the molecule. Machine learning models are also being developed to predict chemical reactivity based on molecular structure. chemrxiv.orgnih.gov

By modeling the transition states of potential reactions, it is possible to calculate activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, computational studies can distinguish between concerted and stepwise reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space.

For 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine, MD simulations can be used to sample a wide range of conformations and study the transitions between them. This is particularly useful for understanding the flexibility of the piperidine ring and the dynamics of its substituents. nih.govrsc.org

MD simulations can also be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor. This can provide valuable information for drug design and development. tandfonline.com The simulations can reveal key interactions and conformational behaviors that are important for the molecule's function. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 1n Boc 4 2 Methyl 4 Nitrophenoxy Piperidine

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the BOC group, the piperidine (B6355638) ring, and the substituted phenoxy moiety. The tert-butyl protons of the BOC protecting group would appear as a characteristic singlet at approximately 1.4 ppm. The protons on the piperidine ring would show complex multiplets in the aliphatic region (typically between 1.5 and 4.0 ppm). The methine proton at the C4 position, being attached to the oxygen, would be shifted downfield. The protons on the aromatic ring will appear in the aromatic region (around 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl group protons on the aromatic ring would likely appear as a singlet around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the BOC group is expected to resonate around 155 ppm, while the quaternary carbon of the tert-butyl group would be observed at approximately 80 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the C4 carbon attached to the ether oxygen being shifted downfield. The aromatic carbons would have signals in the range of 110-160 ppm, with their precise locations dictated by the substituents.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| BOC (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (CH₃), ~80.0 (quaternary C) |

| BOC (C=O) | - | ~154.5 |

| Piperidine (CH₂) | ~1.6-2.0 (m), ~3.2-3.8 (m) | ~30-50 |

| Piperidine (CH-O) | ~4.5 (m) | ~70-75 |

| Aromatic (CH₃) | ~2.4 (s, 3H) | ~20.0 |

| Aromatic (CH) | ~7.0-8.1 (m) | ~115-145 |

| Aromatic (C-O) | - | ~150-160 |

| Aromatic (C-NO₂) | - | ~140-150 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

The mass spectrum would be expected to show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound. A prominent fragmentation pattern for BOC-protected amines is the loss of the BOC group or its fragments. Common losses include isobutylene (B52900) (56 Da), tert-butyl cation (57 Da), or the entire BOC group (101 Da). Further fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine and aromatic rings. The presence of the nitro group may also lead to characteristic fragmentation pathways.

| Fragment Ion | Description |

|---|---|

| [M]+ | Molecular Ion |

| [M-56]+ | Loss of isobutylene from BOC group |

| [M-100]+ | Loss of the BOC group |

| [M-C₇H₆NO₃]+ | Cleavage of the ether bond with loss of the nitrophenoxy moiety |

| [C₅H₁₀N]+ | Piperidine ring fragment |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE would be expected to show several key absorption bands. A strong band around 1690-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the BOC protecting group. The C-O stretching of the ether linkage would likely appear in the region of 1250-1000 cm⁻¹. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Aromatic C-H stretching would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 2'-methyl-4'-nitrophenoxy group in the target molecule acts as a significant chromophore. The presence of the nitro group in conjugation with the aromatic ring is expected to result in strong absorption in the UV region, likely with a maximum absorption wavelength (λmax) shifted to a longer wavelength compared to unsubstituted benzene.

Emerging Trends and Future Research Directions in the Chemistry of 1n Boc 4 2 Methyl 4 Nitrophenoxy Piperidine

Development of More Sustainable and Greener Synthetic Routes

One promising area is the use of greener solvents . Traditional syntheses of aryloxypiperidines often rely on polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are effective but pose environmental and health risks. Research is now exploring the use of more benign alternatives, including bio-based solvents like Cyrene, or even water, where feasible. The challenge lies in achieving adequate solubility of the reactants and ensuring comparable reaction rates and yields.

Another key aspect of greener synthesis is improving atom economy . This can be achieved by designing synthetic routes that incorporate a higher percentage of the atoms from the starting materials into the final product. For the synthesis of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE (B6355638), this could involve moving away from classical methods that use stoichiometric activating agents and generating significant byproducts, towards more direct, catalytic approaches.

Biocatalysis also presents a significant opportunity for developing more sustainable synthetic routes. nih.gov Enzymes can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. nih.gov While the direct enzymatic synthesis of this specific ether linkage may be challenging, future research could focus on developing engineered enzymes capable of catalyzing such transformations. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Alternative Solvents | Replacement of DMF/NMP with bio-based solvents or water. nih.gov | Reduced environmental impact and improved safety profile. |

| Improved Atom Economy | Transition from stoichiometric to catalytic methods. | Minimized waste generation and increased efficiency. |

| Biocatalysis | Use of engineered enzymes for selective etherification. nih.gov | High selectivity, mild reaction conditions, and reduced byproducts. nih.gov |

| Flow Chemistry | Continuous manufacturing processes. nih.gov | Enhanced safety, better process control, and potential for higher yields. nih.gov |

Exploration of Novel Catalytic Approaches for Its Synthesis

The formation of the aryl ether bond is a critical step in the synthesis of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE. Traditional methods often require harsh conditions, but modern catalysis offers milder and more efficient alternatives.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. nih.gov Research in this area is focused on developing more active and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings. nih.gov For the synthesis of the target compound, this would involve the coupling of 1-Boc-4-hydroxypiperidine with a suitable 2-methyl-4-nitrophenyl halide. nih.gov

Copper-catalyzed Ullmann-type reactions are a classical method for forming diaryl ethers and have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. nih.gov Future work will likely focus on designing ligands that are both highly effective and easily separable from the product, as well as exploring the use of more environmentally friendly and cost-effective copper sources. nih.gov

Photoredox catalysis is an emerging area that utilizes visible light to drive chemical reactions. nih.gov This approach can enable transformations that are difficult to achieve with traditional thermal methods. nih.gov The application of photoredox catalysis to the synthesis of aryloxypiperidines is a promising avenue for future research, potentially allowing for the direct C-H functionalization of the piperidine ring or novel C-O bond-forming strategies under exceptionally mild conditions. nih.govmagnusgroup.org

| Catalytic Approach | Key Features | Potential Advantages for Synthesis |

| Palladium-Catalysis | Highly efficient for C-O bond formation. nih.gov | Mild reaction conditions and broad substrate scope. nih.gov |

| Copper-Catalysis | Cost-effective metal catalyst. nih.gov | Improved sustainability and reduced cost. nih.gov |

| Photoredox Catalysis | Utilizes visible light to drive reactions. nih.gov | Access to novel reactivity and extremely mild conditions. nih.govmagnusgroup.org |

| Organocatalysis | Metal-free catalysis. | Avoids metal contamination in the final product. |

Design and Synthesis of Advanced Analogues with Modified Chemical Reactivity

The chemical structure of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE can be systematically modified to create a library of analogues with diverse chemical reactivity. These analogues can be valuable tools for exploring structure-activity relationships (SAR) in drug discovery programs.

Modifications to the aromatic ring can have a significant impact on the electronic properties and reactivity of the molecule. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups can alter the reactivity of the aryl ether bond and influence the molecule's interactions with biological targets. Similarly, varying the position and nature of the methyl group can probe steric effects.

Changes to the piperidine ring can also be explored. Introducing substituents on the piperidine ring can create new chiral centers and influence the conformational preferences of the molecule. This can be a powerful strategy for optimizing the binding of the molecule to its target protein.

The BOC protecting group can be replaced with other protecting groups to modify the stability and deprotection conditions of the molecule. This can be important for compatibility with subsequent synthetic steps.

| Analogue Type | Modification | Potential Impact on Reactivity |

| Aromatic Ring Analogues | Varying electron-withdrawing/donating groups. | Altered electronic properties and reactivity of the aryl ether. |

| Piperidine Ring Analogues | Introduction of substituents. | Creation of new chiral centers and conformational constraints. |

| Protecting Group Analogues | Use of alternative N-protecting groups. | Modified stability and deprotection conditions. |

Integration into Automated Synthesis Platforms and High-Throughput Chemistry

The demand for large libraries of compounds for high-throughput screening has driven the development of automated synthesis platforms. labmanager.com Integrating the synthesis of 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE and its analogues into these platforms can significantly accelerate the drug discovery process.

Flow chemistry is particularly well-suited for automated synthesis. nih.gov By carrying out reactions in a continuous flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to improved yields, higher purity, and enhanced safety, especially for reactions that are exothermic or involve hazardous reagents. nih.gov The synthesis of compound libraries in a fast and automated fashion is a key advantage of this technology. nih.gov

High-throughput experimentation (HTE) techniques can be used to rapidly screen a large number of reaction conditions to identify the optimal parameters for the synthesis of the target compound and its analogues. This can involve the use of robotic liquid handlers and microplate-based reaction formats.

The data generated from HTE can be used to train machine learning algorithms to predict the outcomes of reactions and to guide the design of new experiments. This data-driven approach has the potential to further accelerate the optimization of synthetic routes and the discovery of novel compounds.

| Technology | Application in Synthesis | Key Benefits |

| Flow Chemistry | Automated, continuous synthesis of the target compound and its analogues. nih.gov | Improved process control, safety, and scalability. nih.gov |

| High-Throughput Experimentation | Rapid screening of reaction conditions. | Accelerated optimization of synthetic routes. |

| Machine Learning | Predictive modeling of reaction outcomes. | Data-driven design of experiments and enhanced efficiency. |

Q & A

What are the critical safety considerations for handling 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine in laboratory settings?

Answer:

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) . Key safety protocols include:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (tested against ASTM standards), safety goggles, and P95/P1 respirators for dust control. Avoid direct skin contact using proper glove-removal techniques .

- Ventilation: Work under fume hoods to minimize aerosol formation.

- Emergency Measures: For accidental exposure, rinse eyes with water for ≥15 minutes and seek immediate medical consultation. Use water spray or alcohol-resistant foam for fire involving this compound due to risks of toxic gas emissions (e.g., NOx) .

How can researchers optimize the synthesis of 1N-BOC 4-(2'-methyl-4'-nitrophenoxy) piperidine?

Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous piperidine nitro-derivatives suggest:

- Catalytic Hydrogenation: Use Pd(OH)₂-C catalysts under hydrogen atmospheres for nitro-group reductions, as demonstrated in related piperidine syntheses .

- BOC Protection: Introduce tert-butoxycarbonyl (BOC) groups under anhydrous conditions, using reagents like di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis .

- Reaction Monitoring: Employ TLC or HPLC to track intermediates, ensuring minimal side reactions (e.g., deprotection or over-reduction).

What analytical methods are recommended for characterizing structural purity and stability?

Answer:

- Spectroscopy:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

How might structural modifications to the piperidine ring or nitro group alter biological activity?

Answer:

Evidence from structurally related compounds highlights:

- Nitro Group Reduction: Conversion to amines (e.g., via catalytic hydrogenation) can enhance bioavailability but may reduce electrophilic reactivity .

- Piperidine Substitution: Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position improves metabolic stability, as seen in fluorobenzoyl-piperidine derivatives .

- BOC Deprotection: Removing the BOC group exposes secondary amines, enabling conjugation with targeting moieties (e.g., sulfonamides) for drug delivery .

How should researchers resolve contradictions in hazard data across safety sources?

Answer:

Discrepancies in GHS classifications (e.g., acute toxicity vs. irritation) may arise from batch-specific impurities or testing methodologies. Mitigation strategies include:

- Batch Verification: Use LC-MS to confirm compound identity and purity.

- Supplementary Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) if conflicting data exist .

- Regulatory Alignment: Prioritize data from OSHA-aligned SDS sheets (e.g., Indagoo’s documentation ) over non-GHS compliant sources.

What are the implications of this compound’s physicochemical properties for experimental design?

Answer:

- Solubility: Limited aqueous solubility (common for BOC-protected piperidines) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Stability: Avoid strong oxidizers and high temperatures (>100°C) to prevent decomposition. Store at 2–8°C under inert gas (N₂/Ar) .

- Reactivity: The nitro group may participate in nucleophilic aromatic substitution under basic conditions, requiring pH control (pH 6–8) during synthesis .

How can researchers leverage structural analogs to predict pharmacological potential?

Answer:

Comparative analysis with analogs (e.g., JNJ-42048232 ) suggests:

- Target Engagement: Piperidine nitrophenoxy derivatives may interact with CNS targets (e.g., serotonin receptors) due to structural similarity to SB-216641 .

- SAR Insights: Substituents on the phenoxy ring (e.g., methyl vs. nitro groups) modulate lipophilicity and binding affinity. Computational docking (e.g., AutoDock Vina) can prioritize modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.